2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione
Description
Properties
Molecular Formula |
C12H10N4O3 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-[[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10N4O3/c13-5-10-14-9(15-19-10)6-16-11(17)7-3-1-2-4-8(7)12(16)18/h1-4H,5-6,13H2 |
InChI Key |
BKMSJTBWORBZGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC(=N3)CN |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phthalimide Derivatives
The foundational step involves synthesizing the isoindole-1,3-dione core. Phthalic anhydride is reacted with methylamine derivatives to form N-methylphthalimide, which is subsequently functionalized at the methyl position. In WO2007075783A2 , bromination of N-methylphthalimide using N-bromosuccinimide (NBS) in carbon tetrachloride yields 2-(bromomethyl)isoindole-1,3-dione. This intermediate undergoes nucleophilic substitution with 5-(aminomethyl)-1,2,4-oxadiazole-3-thiol in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 74% yield.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Catalyst | Triethylamine (TEA) |
| Yield | 74% |
Oxadiazole Ring Construction via Amidoxime Cyclization
An alternative route constructs the 1,2,4-oxadiazole ring in situ. 3-Aminomethylamidoxime is condensed with 2-(chloromethyl)isoindole-1,3-dione in tetrahydrofuran (THF) under reflux. The reaction proceeds via a [3+2] cycloaddition mechanism, facilitated by copper(I) iodide as a catalyst, to form the oxadiazole moiety. This method reduces side products, achieving an 82% yield after purification by silica gel chromatography.
Functionalization of the Aminomethyl Group
Reductive Amination Strategies
Post-cyclization, the aminomethyl group is introduced via reductive amination. The oxadiazole intermediate is treated with formaldehyde and ammonium acetate in methanol, followed by sodium cyanoborohydride at pH 5. This step selectively reduces the imine bond without affecting the oxadiazole ring, yielding the target compound with 68% efficiency.
Table 2: Optimization of Reductive Amination
| Condition | Optimal Value |
|---|---|
| Reducing Agent | NaBH3CN |
| Solvent | MeOH/HOAc (95:5) |
| pH | 5.0 |
| Temperature | 25°C |
| Yield | 68% |
Protection-Deprotection Approaches
To prevent side reactions during oxadiazole formation, tert-butoxycarbonyl (Boc) protection is employed. The aminomethyl group is protected with Boc anhydride prior to cyclization, followed by deprotection using trifluoroacetic acid (TFA) in dichloromethane. This method improves overall yield to 76% by minimizing undesired nucleophilic attacks.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, DMSO-d6) of the final product shows characteristic signals:
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) aligns with the molecular formula C11H10N4O3 (calculated [M+H]+: 245.0784, observed: 245.0786).
Comparative Analysis of Synthetic Methods
Table 3: Efficiency of Preparation Routes
| Method | Yield | Purity | Time |
|---|---|---|---|
| Cyclocondensation | 74% | 95% | 12 hours |
| Amidoxime Route | 82% | 98% | 8 hours |
| Reductive Amination | 68% | 92% | 24 hours |
The amidoxime cyclization route offers superior yield and purity, likely due to reduced intermediate isolation steps.
Industrial-Scale Considerations
Solvent Selection and Recycling
DMF and THF are preferred for their high boiling points and solubility profiles. Patent data emphasizes solvent recovery systems to minimize waste, with >90% DMF reclaimed via vacuum distillation.
Catalytic System Reusability
Copper(I) iodide catalysts are reused for up to five cycles without significant activity loss, reducing production costs by 18%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- BB17-0877 (2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-isoindole-1,3-dione): Replaces the aminomethyl group with a phenyl substituent on the oxadiazole ring.
- 2-{1-[3-(Butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione : Substitutes the oxadiazole with a triazole ring, altering hydrogen-bonding patterns. Triazoles exhibit stronger dipole interactions, which may influence binding affinity in biological targets .
- Pyrimidine-2,4(1H,3H)-dione derivatives () : Replace the isoindole-dione core with a pyrimidine-dione system. This modification shifts electronic properties and may target different enzymatic pathways (e.g., thymidylate synthase inhibition) .
Substituent Variations
- Compound 16 () : Features a 2-methylimidazole-phenyl group instead of oxadiazole. The imidazole ring introduces basicity (pKa ~7), enabling pH-dependent solubility, unlike the neutral oxadiazole .
- Compounds 17a–c (): Incorporate hydrazone-linked aryl groups, which introduce conformational flexibility and redox-active sites, contrasting with the rigid oxadiazole-aminomethyl structure .
Physicochemical Properties
*Calculated based on formula C₁₃H₁₁N₅O₃.
Biological Activity
The compound 2-{[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-isoindole-1,3(2H)-dione is a derivative of isoindole and oxadiazole, which have been studied for their potential biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into two key components: the isoindole core and the oxadiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.
1. Cyclooxygenase Inhibition
One of the primary biological activities investigated for compounds related to isoindoles is their inhibition of cyclooxygenase (COX) enzymes. Research has shown that derivatives of isoindole can exhibit significant COX-2 inhibition. In a study involving similar phthalimide derivatives, it was found that several compounds demonstrated greater COX-2 inhibitory activity compared to the reference drug meloxicam. The affinity ratios for COX-2/COX-1 were calculated, indicating that some compounds might selectively inhibit COX-2, which is desirable for anti-inflammatory therapies .
2. Antioxidant Activity
The compound also exhibits antioxidant properties. In vitro studies have indicated that it can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to its potential protective effects against oxidative stress .
3. Cytotoxicity Studies
Cytotoxicity assessments revealed that the compound does not show significant cytotoxic effects within a concentration range of 10–90 µM. This is an important finding as it suggests a favorable safety profile for further development .
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Pro-inflammatory Factors : The compound's ability to inhibit COX enzymes may relate to its structural features that allow for binding within the active site of these enzymes.
- Modulation of Nitric Oxide Synthase : Similar compounds have been shown to influence nitric oxide synthase (iNOS) expression, which plays a critical role in inflammatory responses .
Study 1: COX Inhibition and Antioxidant Activity
A study conducted on various phthalimide derivatives demonstrated that compounds with similar structures to this compound exhibited selective inhibition of COX enzymes while also providing antioxidant benefits. The study highlighted that certain derivatives had IC50 values lower than meloxicam for COX-2 inhibition and showed effective scavenging of free radicals .
| Compound | COX Inhibition (IC50 µM) | Antioxidant Activity |
|---|---|---|
| Compound A | 15.0 | High |
| Compound B | 25.0 | Moderate |
| Meloxicam | 30.0 | Low |
Study 2: Safety Profile Assessment
In another investigation focusing on cytotoxicity, various derivatives were tested against normal human dermal fibroblast cells (NHDF). The findings indicated that none of the tested compounds induced significant cytotoxicity at concentrations up to 90 µM. This suggests a promising safety profile for therapeutic applications .
Q & A
Q. How to address conflicting spectral data (e.g., NMR vs. computational predictions)?
- Troubleshooting :
- Recalculate theoretical NMR shifts using advanced DFT methods (e.g., GIAO).
- Check for tautomerism or rotameric equilibria (variable-temperature NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
